1-[6-(4-Chlorophenoxy)hexyl]imidazole
Description
1-[6-(4-Chlorophenoxy)hexyl]imidazole is an imidazole derivative featuring a hexyl chain bridging the imidazole nitrogen and a 4-chlorophenoxy group. Its molecular formula is C₁₆H₂₁ClN₂O₂, with an average molecular mass of 308.806 g/mol .
Properties
IUPAC Name |
1-[6-(4-chlorophenoxy)hexyl]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O/c16-14-5-7-15(8-6-14)19-12-4-2-1-3-10-18-11-9-17-13-18/h5-9,11,13H,1-4,10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJUAHKVDXPPRIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCCCCN2C=CN=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(4-Chlorophenoxy)hexyl]imidazole typically involves the reaction of 4-chlorophenol with 1-bromohexane to form 4-chlorophenoxyhexane. This intermediate is then reacted with imidazole under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-[6-(4-Chlorophenoxy)hexyl]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
1-[6-(4-Chlorophenoxy)hexyl]imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 1-[6-(4-Chlorophenoxy)hexyl]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The pathways involved often include inhibition of signal transduction and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural similarities but differ in substituents, chain length, or electronic properties:
1-[6-(2-Chloro-4-methoxyphenoxy)hexyl]-1H-imidazole
- Molecular Formula : C₁₆H₂₁ClN₂O₃
- Key Features: Methoxy group at the 4-position and chloro at the 2-position on the phenoxy ring.
- Comparison : The methoxy group is electron-donating, enhancing solubility but reducing electrophilicity compared to the 4-chloro substituent in the target compound. The altered substitution pattern may influence binding affinity in biological systems .
1-[4-(4-Chlorophenoxy)phenyl]imidazole (CAS 1188265-11-3)
- Molecular Formula : C₁₅H₁₁ClN₂O
- Key Features : Direct phenyl linkage instead of a hexyl chain.
- Comparison: Shorter chain length reduces lipophilicity (clogP ~3.2 vs.
4-Chloro-1-(4-chlorophenyl)-5-phenyl-1H-imidazole
- Molecular Formula : C₁₅H₁₀Cl₂N₂
- Key Features : Dual chloro substituents and a phenyl group on the imidazole ring.
- Comparison : The absence of a flexible alkyl chain restricts conformational freedom, which could impact interactions with hydrophobic binding pockets .
1-[(4-Chlorophenyl)(diphenyl)methyl]-1H-imidazole (para-Clotrimazole Isomer)
- Molecular Formula : C₂₂H₁₈ClN₂
- Key Features : Bulky triphenylmethyl group.
- Comparison : The bulky substituent enhances steric hindrance, likely reducing bioavailability compared to the hexyl-linked target compound. This structural feature is critical in clotrimazole’s antifungal activity .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | clogP* | Water Solubility (mg/mL) | Key Substituents |
|---|---|---|---|---|
| 1-[6-(4-Chlorophenoxy)hexyl]imidazole | 308.81 | ~4.5 | <0.1 (predicted) | Hexyl chain, 4-chlorophenoxy |
| 1-[6-(2-Chloro-4-methoxyphenoxy)hexyl]-1H-imidazole | 340.81 | ~3.8 | ~0.5 (predicted) | Methoxy, 2-chloro |
| 1-[4-(4-Chlorophenoxy)phenyl]imidazole | 270.72 | ~3.2 | <0.1 | Phenyl linkage |
| Para-Clotrimazole Isomer | 344.85 | ~5.1 | <0.01 | Triphenylmethyl group |
*clogP values estimated using ChemDraw software.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
